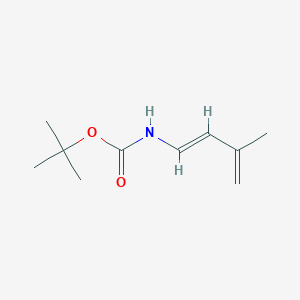
Dimetil-beta-ciclodextrina
Descripción general
Descripción
Dimethyl-beta-cyclodextrin (DMBCD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a derivative of cyclodextrin and is widely used in scientific research for its unique properties. DMBCD has been used in various applications such as in vivo and in vitro research, as well as in pharmacological and biochemical studies. This article aims to discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of DMBCD.
Aplicaciones Científicas De Investigación
Entrega de fármacos farmacéuticos
La dimetil-beta-ciclodextrina (DMβCD) se utiliza ampliamente en la industria farmacéutica para mejorar la solubilidad y la estabilidad de los fármacos. Forma complejos de inclusión con varias moléculas pequeñas y grandes de fármacos, mejorando su biodisponibilidad y eficacia terapéutica .
Remediación ambiental
Los polímeros y nanosistemas basados en DMβCD se han estudiado como adsorbentes para fines de purificación de agua. Exhiben alta eficiencia en la eliminación de impurezas inorgánicas, orgánicas y de metales pesados del agua residual debido a sus cavidades hidrofóbicas y grupos funcionales hidrofílicos .
Mecanismo De Acción
Target of Action
Dimethyl-beta-cyclodextrin (DIMEB) is a cyclic oligosaccharide that primarily targets lipophilic molecules . Its primary role is to improve the solubility and bioavailability of these molecules, making it a valuable tool in pharmaceutical applications .
Mode of Action
DIMEB forms inclusion complexes with various small and large drug molecules through host-guest interactions . The hydrophobic cavity of DIMEB can encapsulate hydrophobic molecules, while its hydrophilic surface interacts with the aqueous environment . This unique property allows DIMEB to solubilize lipophilic compounds in aqueous solutions .
Biochemical Pathways
The formation of inclusion complexes by DIMEB can affect various biochemical pathways. For instance, DIMEB has been shown to promote the absorption of cholesterol into the biomembranes of Helicobacter pylori . It can also interrupt intermolecular hydrogen bonds, affecting the stability of other molecules .
Pharmacokinetics
The pharmacokinetics of DIMEB have been studied in Wistar rats. After oral and intravenous administration, the absorption of DIMEB was found to be very poor, with low blood and organ levels . Only unchanged DIMEB could be detected in urine and feces .
Result of Action
The primary result of DIMEB’s action is the improved solubility and bioavailability of lipophilic compounds . By forming inclusion complexes with these compounds, DIMEB can enhance their stability and prevent drug-drug and drug-excipient interactions . This can lead to increased product shelf-life and drug bioavailability .
Action Environment
The action of DIMEB can be influenced by various environmental factors. For instance, polar solvents with stronger hydrogen bond accepting abilities can interrupt intermolecular hydrogen bonds more easily, resulting in a less stable complex . Additionally, the presence of guest molecules in the cavity can strengthen the binding affinity between two monomers, particularly in polar solvents .
Safety and Hazards
Direcciones Futuras
Cyclodextrin-based nanoparticles, which combine the advantages of cyclodextrins and nanoparticles, are being explored for various applications in advanced drug delivery . Dimethyl-beta-cyclodextrin, due to its ability to increase the solubility of organic compounds with poor aqueous solubility, is expected to find novel applications in drug delivery .
Análisis Bioquímico
Biochemical Properties
Dimethyl-beta-cyclodextrin has the ability to form inclusion complexes with lipophilic molecules . This property is utilized in pharmaceutical applications, where it acts as a solubility enhancer for poorly soluble drugs . It can interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and Van der Waals forces .
Cellular Effects
Dimethyl-beta-cyclodextrin can influence cell function in several ways. For instance, it has been shown to enhance the solubility and bioavailability of drugs, thereby influencing cellular metabolism . It can also affect cell signaling pathways and gene expression by modulating the availability and activity of various biomolecules .
Molecular Mechanism
The molecular mechanism of action of Dimethyl-beta-cyclodextrin primarily involves the formation of inclusion complexes with other molecules . The hydrophobic interior of Dimethyl-beta-cyclodextrin provides a suitable environment for the interaction with lipophilic molecules, while its hydrophilic exterior allows for compatibility with aqueous environments . This enables Dimethyl-beta-cyclodextrin to enhance the solubility and bioavailability of various drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl-beta-cyclodextrin can change over time. For instance, it has been reported that the stabilizing effects of Dimethyl-beta-cyclodextrin on certain compounds can increase their stability and prevent their degradation over time .
Dosage Effects in Animal Models
The effects of Dimethyl-beta-cyclodextrin can vary with different dosages in animal models. While specific studies on Dimethyl-beta-cyclodextrin are limited, it has been noted that cyclodextrins at high doses may cause reversible diarrhea and cecal enlargement in animals .
Metabolic Pathways
Dimethyl-beta-cyclodextrin can be involved in various metabolic pathways. For instance, it has been shown to influence the metabolism of resveratrol in grapevine cell cultures .
Transport and Distribution
Dimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. Its ability to form inclusion complexes with lipophilic molecules can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Dimethyl-beta-cyclodextrin can depend on its interactions with other molecules. While specific studies on the subcellular localization of Dimethyl-beta-cyclodextrin are limited, cyclodextrins and their derivatives have been shown to enter cells and localize in various subcellular compartments .
Propiedades
IUPAC Name |
37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128446-36-6 | |
| Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)






